Cas no 2096337-78-7 (2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid)

2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of the BOC (tert-butoxycarbonyl) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The pyrimidine scaffold offers a rigid heterocyclic structure, valuable in pharmaceutical and agrochemical applications. Its boronic acid moiety ensures high reactivity with aryl halides, enabling efficient biaryl formation. This compound is particularly useful in medicinal chemistry for constructing complex molecules, given its compatibility with diverse reaction conditions and functional group tolerance.
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid structure
2096337-78-7 structure
商品名:2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid
CAS番号:2096337-78-7
MF:C13H20BN3O5
メガワット:309.126003265381
MDL:MFCD11877767
CID:4638104

2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid
    • MDL: MFCD11877767
    • インチ: 1S/C13H20BN3O5/c1-13(2,3)22-12(18)17-5-4-10(8-17)21-11-15-6-9(7-16-11)14(19)20/h6-7,10,19-20H,4-5,8H2,1-3H3
    • InChIKey: AITHNJSHQLUWRP-UHFFFAOYSA-N
    • ほほえんだ: C1(OC2CCN(C(OC(C)(C)C)=O)C2)=NC=C(B(O)O)C=N1

2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A839999-1g
(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)pyrimidin-5-yl)boronic acid
2096337-78-7 97%
1g
$497.0 2024-07-28
abcr
AB309864-1g
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid, 95%; .
2096337-78-7 95%
1g
€807.00 2025-02-20
abcr
AB309864-250mg
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid, 95%; .
2096337-78-7 95%
250mg
€416.00 2025-02-20
A2B Chem LLC
AX55449-250mg
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid
2096337-78-7 95%
250mg
$249.00 2024-04-20
abcr
AB309864-250 mg
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid; 95%
2096337-78-7
250 mg
€416.00 2023-07-19
abcr
AB309864-1 g
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid; 95%
2096337-78-7
1 g
€807.00 2023-07-19
Chemenu
CM514529-1g
(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)pyrimidin-5-yl)boronic acid
2096337-78-7 97%
1g
$557 2023-01-10
A2B Chem LLC
AX55449-1g
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid
2096337-78-7 95%
1g
$499.00 2024-04-20

2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid 関連文献

2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acidに関する追加情報

Introduction to 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid (CAS No. 2096337-78-7)

2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2096337-78-7, represents a critical intermediate in the synthesis of novel therapeutic agents. Its unique structural features, combining a pyrimidine core with a boronic acid functional group and a BOC (tert-butoxycarbonyl)-protected pyrrolidine moiety, make it a versatile building block for medicinal chemistry applications.

The significance of this compound lies in its potential applications in the design and synthesis of small-molecule drugs targeting various diseases. Pyrimidine derivatives are widely recognized for their biological activity, particularly in the context of antiviral, anticancer, and antimicrobial therapies. The boronic acid component introduces reactivity that is useful for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, which are fundamental in constructing complex molecular architectures.

The BOC protection on the pyrrolidine nitrogen is a strategic feature that enhances the stability of the compound during synthetic processes while allowing for selective deprotection under specific conditions. This protection-deprotection strategy is crucial in multi-step syntheses where regioselectivity and functional group compatibility are paramount. The presence of both pyrimidine and pyrrolidine moieties in the same molecule suggests potential interactions with biological targets that could lead to enhanced pharmacological effects.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid exemplifies this trend by integrating two pharmacophoric units into a single scaffold. This design approach has been increasingly employed to develop drugs with improved efficacy and reduced side effects.

In the realm of oncology research, pyrimidine-based compounds have shown promise as inhibitors of key enzymes involved in cancer cell proliferation. The boronic acid functionality allows for the development of protease inhibitors, which are critical in modulating cellular signaling pathways. For instance, studies have demonstrated that boronic acid-containing inhibitors can effectively target enzymes such as fucosyltransferases, which play a role in tumor metastasis and angiogenesis.

The BOC-pyrrolidine moiety in 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid also opens avenues for exploring its potential as a ligand in receptor binding studies. Pyrrolidines are known to interact with various protein targets, including G-protein coupled receptors (GPCRs) and ion channels. By incorporating this moiety into a drug-like molecule, researchers can fine-tune binding interactions to achieve higher selectivity and potency.

Furthermore, the compound's suitability for computational modeling and virtual screening has been recognized as an efficient strategy for identifying novel drug candidates. Its well-defined structure and predictable reactivity make it an ideal candidate for molecular docking studies aimed at understanding its interaction with biological targets at the atomic level. Such computational approaches have accelerated the drug discovery process by enabling rapid evaluation of large libraries of compounds.

The synthesis of 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yields and purity. Key synthetic steps include the formation of the pyrimidine-boronic acid bond through lithiation followed by boronation, followed by nucleophilic substitution with the BOC-pyrrolidinyl group. Each step must be optimized to minimize side reactions and maximize product integrity.

The compound's stability under various storage conditions is another critical consideration in its practical application. Proper handling and storage protocols must be established to maintain its reactivity and prevent degradation. This includes storing it under inert atmospheres at controlled temperatures to avoid exposure to moisture or oxygen, which can lead to unwanted side reactions.

In conclusion, 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid (CAS No. 2096337-78-7) is a valuable intermediate in pharmaceutical research, offering unique structural features that facilitate its use in drug development. Its potential applications span multiple therapeutic areas, including oncology, antiviral treatments, and antimicrobial therapies. The ongoing research into this compound underscores its significance as a building block for innovative therapeutic agents.

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